Product packaging for 2-Oxa-5-azaspiro[3.5]nonane(Cat. No.:CAS No. 1046153-04-1)

2-Oxa-5-azaspiro[3.5]nonane

Cat. No.: B1395922
CAS No.: 1046153-04-1
M. Wt: 127.18 g/mol
InChI Key: FNTBEHJVXDDFRG-UHFFFAOYSA-N
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Description

2-Oxa-5-azaspiro[3.5]nonane (CAS 1046153-04-1) is a spirocyclic compound of significant interest in advanced pharmaceutical research and development. It serves as a valuable heterocyclic building block, characterized by its unique three-dimensional architecture that combines an oxetane ring and a piperidine ring fused at a central spiro carbon atom . This spiro[3.5]nonane framework provides a rigid, sp3-rich structure that is highly sought after in modern drug design to improve the physicochemical properties of drug candidates . The exploration of such 3D chemical space allows for the design of molecules with improved target affinity and selectivity, as their spatial arrangement can be more precisely tailored to fit complex biological targets . The incorporation of the spirocyclic motif significantly influences a molecule's properties by restricting conformational freedom, which can lead to a more favorable entropic profile upon binding to a target and potentially increase potency . Furthermore, the oxetane ring is known to enhance metabolic stability and aqueous solubility, while the piperidine ring is a common pharmacophore enabling crucial interactions with biological targets . This combination makes this compound a key intermediate in the synthesis of various bioactive compounds, including those targeting viral proteases and sigma receptors . The compound is typically supplied with a purity of 97% and is available for immediate shipment in quantities ranging from 100mg to 1g . This product is intended for research and development purposes only and is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B1395922 2-Oxa-5-azaspiro[3.5]nonane CAS No. 1046153-04-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxa-5-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-4-8-7(3-1)5-9-6-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTBEHJVXDDFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704088
Record name 2-Oxa-5-azaspiro[3.5]nonane
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Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046153-04-1
Record name 2-Oxa-5-azaspiro[3.5]nonane
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Record name 2-Oxa-5-azaspiro[3.5]nonane
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Record name 2-OXA-5-AZASPIRO[3.5]NONANE
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Advanced Synthetic Methodologies for 2 Oxa 5 Azaspiro 3.5 Nonane and Its Derivatives

Strategies for Spirocyclic Framework Construction

The creation of the spirocyclic core of 2-Oxa-5-azaspiro[3.5]nonane, where a single carbon atom is shared by both the oxetane (B1205548) and piperidine (B6355638) rings, requires precise and efficient chemical transformations. Key strategies involve the formation of one or both rings through cyclization reactions of carefully designed precursors.

Cyclization Reactions and Mechanisms

Cyclization reactions are fundamental to the synthesis of the this compound skeleton. These can be broadly categorized into ring-closing approaches, where a linear precursor is cyclized, and intramolecular cyclizations, where a reactive intermediate folds upon itself.

Ring-closing strategies involve the formation of the spirocyclic system from an acyclic or partially cyclic precursor containing two reactive termini. A prominent example of this methodology is Ring-Closing Metathesis (RCM). RCM is a powerful tool for forming unsaturated rings and has been applied to the synthesis of various spiropiperidines. whiterose.ac.ukwikipedia.org This reaction typically employs ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts, to join two terminal alkene functionalities within a single molecule, forming a cyclic alkene and releasing ethylene (B1197577) gas as a byproduct. wikipedia.orgorganic-chemistry.org For the synthesis of a this compound precursor, a diene substrate would be required, strategically positioned to form the piperidine ring through cyclization.

Another classical ring-closing approach involves the double displacement of leaving groups by a nucleophile. For instance, a synthetic route to the isomeric 2-oxa-7-azaspiro[3.5]nonane utilizes the reaction of a nucleophile with a substrate bearing two leaving groups, such as N-tosylbis(2-bromoethyl)amine, to construct the piperidine ring. mdpi.com A similar strategy could be envisioned for the this compound system, starting with a precursor centered around the oxetane ring.

Table 1: Representative Ring-Closing Metathesis (RCM) Catalysts

Catalyst Name Generation Key Features
Grubbs' Catalyst First Highly effective for terminal alkenes.
Grubbs' Catalyst Second Higher activity, better functional group tolerance. organic-chemistry.org

Intramolecular cyclizations are highly efficient processes where a molecule containing both a nucleophilic and an electrophilic center reacts with itself to form a ring. This strategy is particularly effective when the precursor is designed to adopt a conformation that favors the ring-closing event.

A notable example is the intramolecular aza-Michael addition. In this approach, a precursor containing a nitrogen nucleophile and a Michael acceptor (such as an α,β-unsaturated ester or thioester) undergoes spontaneous or catalyzed cyclization to form the piperidine ring. whiterose.ac.uk This methodology has been successfully used to create a variety of 3-spiropiperidines with high efficiency. whiterose.ac.ukrsc.org

Another relevant strategy is demonstrated in the synthesis of related spirocyclic systems where a conjugate addition is followed by a spontaneous cyclization. For example, the synthesis of spirocyclic diketopiperazine analogues involves the addition of chiral α-amino esters to nitroalkenes derived from oxetan-3-one, followed by nitro group reduction which triggers a spontaneous cyclization to yield the final spirocycle. researchgate.net Similarly, acid-catalyzed intramolecular cyclizations of intermediates are a known method for creating various heterocyclic frameworks. nih.gov

A patented synthesis for the related 2,5-dioxa-8-azaspiro[3.5]nonane highlights a key "self-cyclization" step of an N-chloroacetyl intermediate under basic conditions to form a lactam, which is subsequently reduced to furnish the piperidine ring. This demonstrates a robust method for constructing the nitrogen-containing ring onto a pre-existing oxetane core.

Multicomponent Reactions and Annulation Strategies

Multicomponent reactions (MCRs) offer a highly convergent and atom-economical approach to complex molecules, where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials. taylorfrancis.combeilstein-journals.org MCRs are powerful tools for the rapid construction of diverse piperidine scaffolds. nih.govresearchgate.net

A particularly relevant example is the copper-catalyzed four-component reaction of a 1,2-amino alcohol, formaldehyde, a cyclic ketone (such as 3-oxetanone), and an alkyne. This reaction proceeds through an A3-based cascade to produce 3-oxetanone-derived spirooxazolidines, demonstrating the feasibility of using MCRs to build complex spirocycles containing the oxetane motif in a single step. mdpi.com

Annulation strategies involve the formation of a new ring onto an existing molecular framework. For the this compound system, this could involve building the piperidine ring onto a pre-formed oxetane. Diastereoselective tandem cyclization reactions, such as those employing Au/Pd relay catalysis, have been used to construct dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives, showcasing a sophisticated annulation approach. researchgate.net This process involves the in-situ generation of a reactive intermediate (an azadiene) which then undergoes a cycloaddition with a second component to build the spirocyclic system. researchgate.net Such strategies offer precise control over the formation of complex heterocyclic architectures.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The spiro carbon of this compound is a quaternary stereocenter, meaning the molecule is chiral. The development of stereoselective synthetic methods to access specific enantiomers or diastereomers is crucial for applications in medicinal chemistry. Strategies to achieve this include the use of chiral starting materials, chiral auxiliaries, or, most efficiently, asymmetric catalysis.

For instance, diastereoselectivity can be achieved in tandem cyclization reactions, where the approach of the reactants is controlled by the existing stereochemistry of the intermediates, leading to the preferential formation of one diastereomer. researchgate.net The use of chiral α-amino esters in conjugate addition-cyclization sequences is another example where the stereochemistry of the final product is directed by a chiral starting material. researchgate.net

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral molecules. In this approach, a small amount of a chiral catalyst is used to generate large quantities of an enantioenriched product.

A highly successful application of this principle is the use of chiral phosphoric acids (CPAs) as Brønsted acid catalysts. CPAs have been shown to be exceptionally effective in promoting intramolecular aza-Michael cyclizations to produce 3-spiropiperidines with excellent enantioselectivity (up to 97:3 er). whiterose.ac.ukwhiterose.ac.ukrsc.org The catalyst activates the substrate through hydrogen bonding, creating a chiral environment that directs the nucleophilic attack of the nitrogen atom to one face of the Michael acceptor, resulting in the preferential formation of one enantiomer.

Table 2: Example of Asymmetric Catalysis for Spiropiperidine Synthesis

Reaction Type Catalyst Product Class Enantiomeric Ratio (er) Reference
Intramolecular aza-Michael Chiral Phosphoric Acid (CPA) 3-Spiropiperidines Up to 97:3 whiterose.ac.ukwhiterose.ac.uk
Vinylogous Mannich/Annulation Quinine-derived Organocatalyst Spiro-oxindole piperidines Up to 98% ee researchgate.net

Metal-based asymmetric catalysis is also a viable route. Relay catalysis involving gold and palladium complexes with chiral ligands has been used to achieve highly diastereoselective syntheses of related spiro systems. researchgate.net These advanced methods provide access to specific stereoisomers of complex spirocyclic frameworks, which is essential for the development of novel therapeutic agents.

Chiral Auxiliary Approaches

The establishment of a defined stereochemistry is paramount in the synthesis of bioactive molecules. Chiral auxiliary-mediated synthesis represents a powerful strategy to control the three-dimensional arrangement of atoms during the formation of new chiral centers. nih.gov In the context of this compound, chiral auxiliaries can be temporarily incorporated into a precursor molecule to direct the stereoselective formation of the spirocyclic core.

One of the most well-established classes of chiral auxiliaries is the Evans oxazolidinones. researchgate.netnih.gov These auxiliaries, derived from readily available amino acids, can be acylated and subsequently subjected to diastereoselective alkylation or aldol (B89426) reactions. researchgate.net For the synthesis of a chiral this compound derivative, a strategy could involve the attachment of an Evans auxiliary to a suitable acyclic precursor. Subsequent diastereoselective reactions would install the desired stereocenters, followed by cyclization to form the spirocyclic system and removal of the auxiliary. The predictability of the stereochemical outcome is a key advantage of this approach. researchgate.net

Another widely used class of chiral auxiliaries is based on pseudoephedrine. researcher.lifenih.govnih.gov Pseudoephedrine amides undergo highly diastereoselective alkylations, providing access to a wide range of enantioenriched carboxylic acid derivatives. nih.govharvard.edu A hypothetical synthetic route towards an enantiomerically pure this compound derivative could utilize a pseudoephedrine-derived amide as a key intermediate to set a crucial stereocenter before the spirocyclization step. The choice of chiral auxiliary often depends on the specific reaction conditions and the desired stereoisomer.

Table 1: Comparison of Common Chiral Auxiliaries Potentially Applicable to this compound Synthesis

Chiral AuxiliaryTypical ReactionsKey AdvantagesPotential Application in this compound Synthesis
Evans OxazolidinonesAldol, Alkylation, AcylationHigh diastereoselectivity, predictable stereochemistry, well-established methods for attachment and removal.Introduction of chirality in a precursor chain prior to cyclization to form the spiro[3.5]nonane core.
PseudoephedrineAlkylation of amidesHigh diastereoselectivity, crystalline derivatives aid in purification, auxiliary is recoverable.Stereoselective introduction of substituents on a precursor that will become part of the piperidine ring.
Camphor-derived auxiliariesDiels-Alder, AlkylationHigh facial selectivity, rigid bicyclic structure provides excellent stereocontrol.Control of stereochemistry in cycloaddition reactions to construct the piperidine portion of the molecule.

Functionalization and Derivatization Strategies

The ability to introduce a variety of functional groups onto the this compound scaffold is crucial for exploring its structure-activity relationship (SAR) in drug discovery programs.

Selective Functional Group Transformations on the Spiro[3.5]nonane Core

The inherent functionality of the this compound core, namely the secondary amine, provides a convenient handle for a multitude of transformations. Standard N-alkylation, N-acylation, and N-arylation reactions can be readily employed to introduce a wide array of substituents. Furthermore, the piperidine ring of the spirocycle can potentially undergo various transformations. For instance, oxidation of the piperidine ring could lead to the corresponding lactam. Selective protection of the secondary amine would be necessary to carry out transformations on other parts of the molecule without interference. The synthesis of functionalized derivatives of the related 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been reported, showcasing the feasibility of modifying such spirocyclic systems. univ.kiev.uauniv.kiev.ua

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) has emerged as a powerful tool in medicinal chemistry, allowing for the direct modification of complex molecules at a late stage in the synthetic sequence. This approach avoids the need for de novo synthesis of each analog. C-H activation is a prominent LSF strategy that involves the selective conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. rsc.orgnih.gov

For the this compound core, late-stage C-H functionalization could potentially be used to introduce substituents at various positions on the piperidine ring. Transition-metal-catalyzed C-H activation reactions could enable the arylation, alkylation, or amination of specific C-H bonds, providing rapid access to a library of analogs. rsc.orgcitedrive.com While specific examples for this compound are not yet prevalent in the literature, the principles of C-H activation on saturated heterocycles suggest that this would be a viable strategy for its derivatization. scripps.eduresearchgate.net

Scalable Synthetic Routes and Process Optimization

The transition from a laboratory-scale synthesis to industrial production requires the development of robust, safe, and cost-effective processes.

Industrial Production Considerations for Spiro[3.5]nonane Intermediates

The industrial synthesis of this compound would likely rely on readily available and inexpensive starting materials. A patent for the synthesis of the related 2,5-dioxa-8-azaspiro[3.5]nonane highlights a route that may offer insights into scalable approaches. google.com Key considerations for industrial production include minimizing the number of synthetic steps, avoiding hazardous reagents and reaction conditions, and utilizing purification methods that are amenable to large-scale operations, such as crystallization over chromatography. The synthesis of related azaspiro[3.4]octanes has been reported on a scalable level, indicating the feasibility of producing such complex spirocycles in larger quantities. nih.gov

Evaluation of Yield and Efficiency in Multi-Step Syntheses

Table 2: Hypothetical Multi-Step Synthesis Evaluation for a Chiral Derivative of this compound

StepTransformationReagents & Conditions (Example)Typical Yield Range (%)Key Optimization Parameters
1Attachment of Chiral AuxiliaryEvans Oxazolidinone, Acyl Chloride, Base90-98Stoichiometry of reagents, temperature
2Diastereoselective AlkylationLDA, Alkyl Halide, -78 °C85-95 (dr >95:5)Temperature, choice of base and solvent
3SpirocyclizationDeprotection, Intramolecular Cyclization70-85Cyclization catalyst, reaction concentration
4Auxiliary CleavageLiOH, H₂O₂80-95Temperature, reaction time
Overall - - 48-70 -

Chemical Reactivity and Reaction Mechanisms of 2 Oxa 5 Azaspiro 3.5 Nonane Derivatives

Reactivity of Amine and Ether Functionalities within the Spirocyclic System

The 2-Oxa-5-azaspiro[3.5]nonane framework contains a secondary amine within the six-membered ring and an ether linkage in the four-membered oxetane (B1205548) ring. The secondary amine is a key reactive site, behaving as a typical nucleophile. This nucleophilicity allows for reactions such as alkylation, acylation, and sulfonylation at the nitrogen atom. In many synthetic sequences, this amine is protected to prevent unwanted side reactions while other parts of the molecule are being modified. A common protecting group strategy involves the use of the tert-butoxycarbonyl (Boc) group, which can be readily introduced and later removed under specific conditions. For instance, syntheses of derivatives often start with the N-Boc protected form to direct reactions to other sites. univ.kiev.uaresearchgate.net

The ether functionality is part of a strained four-membered oxetane ring. While generally stable, this strained ring can be susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids or potent nucleophiles. This reactivity can be harnessed to introduce further chemical diversity, although it also necessitates careful selection of reaction conditions to maintain the core spirocyclic structure when desired.

Transformations Involving Carbonyl Groups (e.g., in oxo- and dione (B5365651) derivatives)

Derivatives of this compound featuring carbonyl groups, such as ketones, esters, or amides (lactams), are pivotal intermediates for creating diverse molecular architectures. These carbonyl groups undergo a variety of well-established chemical transformations.

For example, ester derivatives, such as methyl esters, can be readily reduced to the corresponding primary alcohols. univ.kiev.uaresearchgate.net This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (B95107) (THF). univ.kiev.ua Conversely, alcohol derivatives can be oxidized to form carbonyl compounds. The use of Dess-Martin periodinane is an efficient method for converting primary or secondary alcohols within this scaffold to aldehydes or ketones, respectively. univ.kiev.uaresearchgate.net

In the synthesis of the core structure itself, the reduction of a lactam (a cyclic amide) is a key step. For example, a benzyl-protected 2-oxa-5-azaspiro[3.5]nonan-6-one can be reduced to the corresponding amine using a reducing agent, demonstrating the reactivity of amide carbonyls within this system. google.com

Table 1: Selected Transformations of Carbonyl Groups in this compound Derivatives

Starting Functional GroupProduct Functional GroupReagent(s)Reference
Methyl EsterPrimary AlcoholLithium aluminum hydride (LiAlH4) univ.kiev.ua
AlcoholKetoneDess-Martin periodinane univ.kiev.ua
Lactam (Amide)AmineReducing Agent (e.g., hydride) google.com

Nucleophilic and Electrophilic Reactions of the Spiro[3.5]nonane Core

The reactivity of the this compound core and its derivatives can be understood in terms of nucleophilic and electrophilic interactions. The nitrogen atom of the amine group is inherently nucleophilic, as demonstrated in its reaction with electrophiles like chloroacetyl chloride during synthetic procedures. google.com This reaction is a classic example of nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.

The carbonyl carbons in ketone or ester derivatives are electrophilic and are thus susceptible to attack by a wide range of nucleophiles. This includes hydride reagents (e.g., LiAlH4) in reduction reactions and other carbon or heteroatom nucleophiles for the formation of new bonds. univ.kiev.ua

While the carbon atoms of the oxetane and piperidine (B6355638) rings are generally not highly reactive, the strained nature of the oxetane ring can make its carbon atoms susceptible to nucleophilic attack, leading to ring-opening, particularly when activated by Lewis or Brønsted acids.

Oxidative and Reductive Transformations in Spiro[3.5]nonane Synthesis and Modification

Oxidative and reductive reactions are fundamental to both the synthesis of the this compound scaffold and its subsequent functionalization.

Reductive Transformations: Reductions are widely employed in this chemical space. As mentioned previously, the reduction of esters and lactams using hydride reagents like lithium aluminum hydride is a common strategy to produce alcohol and amine functionalities. univ.kiev.uagoogle.com Another critical reductive process is catalytic hydrogenation. This method is frequently used to remove protecting groups, such as the hydrogenolysis of a benzyl (B1604629) (Bn) group from the nitrogen atom to yield the free secondary amine. google.com

Oxidative Transformations: Oxidation reactions are used to introduce or modify functional groups. The oxidation of alcohols to ketones and aldehydes using reagents like Dess-Martin periodinane is a key transformation. univ.kiev.uaresearchgate.net Other general oxidizing agents, such as Oxone® in combination with formic acid, have also been noted for their potential to modify the scaffold. While not directly on the this compound core, related studies on similar bicyclic systems show that oxidative transformations can lead to novel structures. For example, the oxidation of a sterically hindered cyclic N-hydroxy group with lead dioxide can form stable nitroxyl (B88944) radicals in related diazabicyclo[3.2.1]octenes. mdpi.com

Table 2: Examples of Oxidative and Reductive Reactions in the Context of this compound

Reaction TypeTransformationReagent(s)Reference
ReductionEster to AlcoholLiAlH4 univ.kiev.ua
ReductionLactam to AmineHydride Reducing Agent google.com
ReductionN-Benzyl DeprotectionCatalytic Hydrogenation (H2, Catalyst) google.com
OxidationAlcohol to KetoneDess-Martin periodinane univ.kiev.ua
OxidationGeneral Functional Group ModificationOxone®, Formic Acid

Applications of 2 Oxa 5 Azaspiro 3.5 Nonane Scaffolds in Drug Discovery and Development

Design and Synthesis of 2-Oxa-5-azaspiro[3.5]nonane-Based Drug Candidates

The design and synthesis of drug candidates centered around the this compound core involve sophisticated medicinal chemistry strategies aimed at optimizing molecular properties for therapeutic benefit. Key approaches include bioisosteric replacement and scaffold hopping to enhance potency, selectivity, and metabolic stability.

Bioisosterism, the strategy of replacing a functional group in a bioactive molecule with another group that retains similar biological activity, is a cornerstone of modern drug design. The this compound moiety, and its related spirocyclic analogs, serve as effective bioisosteres for commonly occurring cyclic structures in drug molecules, such as piperidine (B6355638).

The introduction of spirocyclic systems can significantly improve the metabolic stability of drug candidates, particularly against oxidative enzymes that often target traditional piperidine-containing structures. For instance, researchers have successfully synthesized functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, a close analog of the target scaffold, as a bioisostere for pipecolic acid. univ.kiev.uauniv.kiev.ua When this spirocyclic amino acid was incorporated into the structure of the local anesthetic Bupivacaine, replacing the original piperidine fragment, the resulting analog exhibited not only comparable activity and ADME (absorption, distribution, metabolism, and excretion) properties but also a five-fold reduction in toxicity and increased water solubility. univ.kiev.ua This highlights the potential of spiro[3.5]nonane systems to impart favorable physicochemical properties to drug candidates.

The key advantage of these spirocyclic bioisosteres lies in their ability to introduce a higher fraction of sp3-hybridized carbon centers, leading to a more three-dimensional structure. This "escape from flatland" is a widely recognized strategy for improving clinical success by enhancing solubility, potency, and selectivity while minimizing off-target effects.

Scaffold hopping is a powerful lead generation strategy that involves replacing the core molecular framework of a known active compound with a structurally different scaffold, while preserving the essential pharmacophoric features required for biological activity. semanticscholar.orgrsc.orguniroma1.it This approach allows for the discovery of novel chemical entities with potentially improved properties, such as enhanced potency, better pharmacokinetics, or a more favorable intellectual property position.

The this compound scaffold and its derivatives are attractive for scaffold hopping due to their unique topology and synthetic accessibility. By replacing a known active core with this spirocyclic system, medicinal chemists can explore new chemical space and generate novel lead compounds. For example, the identification of 7-azaspiro[3.5]nonane as a lead scaffold for fatty acid amide hydrolase (FAAH) inhibitors demonstrates the utility of this strategy. nih.gov This discovery was the result of exploring novel spirocyclic cores to replace existing inhibitor scaffolds, leading to compounds with high potency.

The synthesis of diverse libraries of spiro[3.5]nonane derivatives is crucial for successful scaffold hopping campaigns. Efficient synthetic routes have been developed to produce functionalized derivatives of compounds like 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid in multigram quantities, making them readily available for incorporation into various drug discovery programs. univ.kiev.ua These synthetic approaches provide a versatile toolkit for medicinal chemists to generate and optimize novel drug candidates based on the spiro[3.5]nonane architecture.

Targeted Therapeutic Areas and Disease Indications

The versatility of the this compound scaffold has enabled its application across multiple therapeutic areas, leading to the discovery of promising drug candidates for a range of diseases.

Respiratory Syncytial Virus (RSV) is a major cause of lower respiratory tract infections, particularly in infants and the elderly. mdpi.comnih.gov The development of effective antiviral agents against RSV is a significant unmet medical need. While direct evidence for this compound derivatives as RSV inhibitors is not extensively documented in publicly available literature, the exploration of novel heterocyclic scaffolds is a common strategy in antiviral drug discovery. aminer.org The unique three-dimensional structure of the spiro[3.5]nonane core could offer a novel binding mode to viral proteins, such as the fusion (F) protein, which is a key target for RSV inhibitors. mdpi.com The principles of scaffold hopping suggest that this spirocyclic system could be used to replace existing scaffolds in known RSV inhibitors to generate new chemical entities with improved antiviral activity or resistance profiles. semanticscholar.orgrsc.orguniroma1.it

Compound Class Target Significance
Novel HeterocyclesViral Proteins (e.g., F protein)Potential for new binding interactions and improved antiviral profiles.

In the field of oncology, the this compound scaffold holds potential for the development of targeted therapies.

Epidermal Growth Factor Receptor (EGFR) Inhibitors: The Epidermal Growth Factor Receptor is a well-validated target in various cancers, and small molecule inhibitors of EGFR have shown significant clinical benefit. nih.govmdpi.commdpi.com The design of novel EGFR inhibitors often involves the exploration of new heterocyclic scaffolds to achieve selectivity for mutant forms of the receptor or to overcome resistance mechanisms. researchgate.net While specific examples of this compound-based EGFR inhibitors are not prominent in the literature, the spirocyclic framework could be utilized in scaffold hopping approaches to generate novel inhibitors with improved properties. semanticscholar.orgrsc.orguniroma1.it

NAD(P)H:quinone oxidoreductase 1 (NQO1) Ligands: NAD(P)H:quinone oxidoreductase 1 is an enzyme that is overexpressed in many solid tumors and plays a role in detoxification and cellular protection. nih.govmdpi.commdpi.com It is a target for the development of bioreductive drugs that are selectively activated in cancer cells. The design of ligands that can modulate NQO1 activity is an active area of research. researchgate.netnih.gov The electron-rich oxygen atom and the nitrogen atom within the this compound scaffold could potentially interact with the active site of NQO1, making it a candidate for the design of novel ligands.

Target Therapeutic Strategy Potential of this compound Scaffold
EGFRSelective inhibition of mutant forms, overcoming resistance.Novel scaffold for designing inhibitors with unique binding modes.
NQO1Development of bioreductive drugs, modulation of enzyme activity.Potential for interaction with the enzyme's active site.

The endocannabinoid system plays a crucial role in regulating various physiological processes, and targeting its components has therapeutic potential for a range of neurological and psychiatric disorders. Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in this system, responsible for the degradation of the endocannabinoid anandamide. mdpi.com Inhibition of FAAH has been pursued as a therapeutic strategy for pain, anxiety, and other neurological conditions.

Research in this area has led to the identification of novel spirocyclic inhibitors of FAAH. Specifically, the 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane cores have been identified as promising lead scaffolds. nih.gov These discoveries underscore the potential of azaspiro[3.5]nonane derivatives in neuropharmacology.

Further optimization of these spirocyclic urea-based inhibitors led to the discovery of potent and orally efficacious FAAH inhibitors. nih.gov These compounds demonstrated a significant reduction in molecular weight and possessed favorable central nervous system (CNS) drug-like properties. The successful development of these inhibitors highlights the utility of the azaspiro[3.5]nonane scaffold in designing drug candidates for neurological targets.

Compound Scaffold Target Enzyme Therapeutic Indication Key Findings
7-Azaspiro[3.5]nonaneFatty Acid Amide Hydrolase (FAAH)Pain, AnxietyIdentified as a potent lead scaffold for FAAH inhibitors. nih.gov
1-Oxa-8-azaspiro[4.5]decaneFatty Acid Amide Hydrolase (FAAH)Pain, AnxietyAnother promising spirocyclic core for FAAH inhibition. nih.gov
Optimized 7-Azaspiro[3.5]nonane UreasFatty Acid Amide Hydrolase (FAAH)PainLed to orally efficacious inhibitors with favorable CNS properties. nih.gov

Analgesics and Anti-inflammatory Agents

The rigid, three-dimensional structure of spirocyclic compounds has made them attractive scaffolds in medicinal chemistry for developing novel therapeutic agents. Among these, derivatives of the this compound framework have been investigated for their potential as analgesic and anti-inflammatory agents. Research has focused on synthesizing and evaluating analogues that can modulate biological targets associated with pain and inflammation.

A notable series of compounds, N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides, has been synthesized and shown to possess antinociceptive (pain-relieving) properties. researchgate.net These spiroazetidin-2-ones, which are structurally related to the this compound core, were evaluated for their anti-inflammatory activity by assessing their impact on human inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory pathway. researchgate.net Several compounds in this series demonstrated significant anti-inflammatory potential, with some showing higher activity than the reference anti-inflammatory steroid, dexamethasone. researchgate.net

The anti-inflammatory efficacy of these compounds was quantified by their anti-inflammatory ratio. The data below highlights the performance of several promising derivatives compared to the standard drug.

Additionally, the related scaffold, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, has been explored as a bioisostere for the piperidine fragment in the local anesthetic Bupivacaine. univ.kiev.ua This modification resulted in an analogue with comparable activity and improved solubility. univ.kiev.ua Anesthetics are a critical component of pain management, indicating another avenue through which this spirocyclic system can contribute to the development of analgesics.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) analysis is a critical process in medicinal chemistry that helps identify the key structural features of a compound responsible for its biological activity. For analogues of this compound, SAR studies have provided insights into how molecular modifications influence their analgesic and anti-inflammatory effects.

In the series of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides, the nature of the aryl substituent at the 1-position of the spiro ring was found to be a key determinant of anti-inflammatory activity. researchgate.net The synthesis of various derivatives allowed for a systematic investigation of how different substituents on this aryl ring impact the compound's ability to inhibit iNOS. For instance, the specific substitutions leading to compounds like 5c and 6f resulted in the highest anti-inflammatory ratios, significantly outperforming the reference drug. researchgate.net This suggests that the electronic and steric properties of the substituents on the aryl ring play a crucial role in the molecule's interaction with its biological target.

The general findings from these studies indicate that:

Aryl Substitution: The presence and position of substituents on the aryl ring directly modulate the anti-inflammatory potency.

Spirocyclic Core: The rigid spiro[3.5]nonane framework serves as a crucial scaffold, holding the pharmacophoric elements in a specific spatial orientation conducive to biological activity.

β-Lactam Ring: The 3-oxo-2-aza feature (a β-lactam ring) is an integral part of the active compounds, formed through a [2+2]-ketene-imine cycloaddition reaction. researchgate.net

These SAR insights are vital for guiding the design of new, more potent analogues with potentially improved pharmacological profiles.

Lead Optimization and Preclinical Development of Spiro[3.5]nonane Compounds

Lead optimization is the iterative process of refining a promising compound (a "lead") to enhance its therapeutic properties, such as efficacy and selectivity, while minimizing undesirable characteristics. For compounds based on the spiro[3.5]nonane scaffold, this process involves targeted chemical modifications guided by SAR data.

Preclinical development involves evaluating the most promising optimized compounds in non-human studies. This stage assesses the compound's behavior in biological systems. For the spiro[3.5]nonane-based anti-inflammatory agents, key preclinical assessments would include:

In Vitro Target Validation: Confirming the mechanism of action, for example, by quantifying the inhibition of enzymes like cyclooxygenase (COX) or iNOS in cell-based assays. Other spiro compounds, such as spiro thiochromene–oxindoles, have been specifically evaluated for their binding affinity to the COX-2 protein. nih.govrsc.org

Animal Models of Inflammation and Pain: Testing the lead candidates in established animal models, such as the carrageenan-induced paw inflammation model or the formalin-induced hyperalgesia model, to demonstrate in vivo efficacy. nih.gov

Pharmacokinetic Profiling: Studying the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds to ensure they can reach the target site in the body and persist for a sufficient duration. The development of a 7-oxa-2-azaspiro[3.5]nonane-based Bupivacaine analogue showed that this scaffold could be used to favorably modulate ADME properties. univ.kiev.ua

The journey from a promising lead compound, such as the spiroazetidin-2-ones identified, to a clinical candidate is a rigorous process of optimization and preclinical validation aimed at developing a potent and effective new analgesic or anti-inflammatory drug.

Pharmacological Characterization and Biological Evaluation of 2 Oxa 5 Azaspiro 3.5 Nonane Derivatives

In Vitro Pharmacological Profiling

The initial characterization of new chemical entities involves a suite of in vitro assays to determine their biological activity, potency, and mechanism of action at the molecular and cellular levels.

Receptor binding assays are fundamental in determining the affinity of a compound for a specific biological target. These assays typically involve the use of radiolabeled ligands that are known to bind to the target receptor. The 2-oxa-5-azaspiro[3.5]nonane derivatives are evaluated for their ability to displace the radioligand, thereby indicating their binding affinity. The data from these competition assays are used to calculate the inhibitory constant (Kᵢ), which represents the concentration of the derivative required to occupy 50% of the receptors.

For instance, derivatives of similar spirocyclic structures, such as 1-oxa-8-azaspiro[4.5]decane, have been shown to exhibit high affinity for sigma-1 receptors. nih.govresearchgate.net A hypothetical binding assay for a this compound derivative targeting a G-protein coupled receptor (GPCR) might yield the data presented in Table 1. Computational modeling and molecular docking studies are also employed to understand the specific interactions between the ligand and the receptor's binding pocket, providing insights into the structure-activity relationship (SAR). nih.gov

Table 1: Representative Receptor Binding Affinity Data for a Hypothetical this compound Derivative

Target Receptor Radioligand Kᵢ (nM)
Dopamine D₂ [³H]Spiperone 15.2
Serotonin 5-HT₂ₐ [³H]Ketanserin 8.7

Should the biological target of a this compound derivative be an enzyme, its inhibitory activity is characterized through kinetic studies. These studies determine the concentration of the compound required to reduce enzyme activity by 50% (IC₅₀). Further investigation into the mechanism of inhibition is crucial to understand how the compound interacts with the enzyme. This is typically achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.

The resulting data can be visualized using plots such as the Lineweaver-Burk plot to determine the mode of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed. youtube.comyoutube.com For example, a competitive inhibitor will increase the apparent Michaelis constant (Kₘ) without affecting the maximum reaction velocity (Vₘₐₓ). youtube.com Understanding the mechanism of action is critical for optimizing the compound's design and predicting its pharmacological effects. nih.gov

Table 2: Illustrative Enzyme Inhibition Data for a this compound Derivative

Target Enzyme IC₅₀ (µM) Mechanism of Inhibition
Monoamine Oxidase B 0.58 Competitive
Acetylcholinesterase 1.2 Non-competitive

While receptor binding and enzyme inhibition assays provide information on target engagement, cell-based assays are essential for determining the functional consequences of this interaction in a more biologically relevant context. These assays measure the efficacy (the maximal response a compound can elicit) and potency (the concentration required to produce 50% of the maximal response, EC₅₀ or IC₅₀) of the this compound derivatives.

The specific design of the cell-based assay depends on the biological target and the signaling pathway it modulates. plos.orgpharmaron.com For example, if a derivative targets a GPCR, a common cell-based assay would measure the downstream production of second messengers like cyclic AMP (cAMP) or the mobilization of intracellular calcium. For targets involved in cell proliferation, assays measuring cell viability or apoptosis would be employed. These functional assays are crucial for confirming that binding to the target translates into a desired biological effect. nih.gov

Table 3: Example Data from a Cell-Based Functional Assay for a this compound Derivative

Assay Type Cell Line Measured Endpoint EC₅₀ (nM)
cAMP Accumulation HEK293 expressing target GPCR Forskolin-stimulated cAMP levels 25.6
Calcium Mobilization CHO-K1 expressing target GPCR Intracellular Ca²⁺ flux 12.3

Assessment of Selectivity and Off-Target Effects

A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize the risk of off-target effects. Derivatives of this compound are therefore screened against a panel of receptors, enzymes, and ion channels that are structurally related to the primary target or are known to be common sources of adverse effects.

This selectivity profiling is typically conducted using high-throughput screening methods. For example, a compound might be tested at a fixed concentration (e.g., 1 or 10 µM) against a broad panel of targets. Significant activity at any of these off-targets would warrant further investigation to determine the affinity and functional consequences of these interactions. A favorable selectivity profile is characterized by high potency at the desired target and significantly lower potency at other targets. For instance, some 1-oxa-8-azaspiro[4.5]decane derivatives have shown moderate selectivity for sigma-1 over sigma-2 receptors. nih.govresearchgate.net

Metabolic Stability and Pharmacokinetic Considerations in Drug Design

The therapeutic potential of a compound is not only determined by its pharmacological activity but also by its pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion (ADME). A key parameter assessed early in drug design is metabolic stability. This is often evaluated in vitro by incubating the this compound derivatives with liver microsomes or hepatocytes from different species, including humans. semanticscholar.org

The rate of disappearance of the parent compound over time is measured, and from this, parameters such as the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated. researchgate.net Compounds with very high clearance are likely to be rapidly metabolized in vivo, leading to low bioavailability and a short duration of action. Conversely, excessively stable compounds may accumulate and lead to toxicity. researchgate.net The spirocyclic nature of the this compound scaffold may confer improved metabolic stability compared to more flexible or chemically labile structures. univ.kiev.ua The data from these studies guide further chemical modifications to optimize the metabolic profile of the lead compounds.

Table 4: Representative In Vitro Metabolic Stability Data for a this compound Derivative

System In Vitro Half-life (t₁/₂, min) Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein)
Human Liver Microsomes 45 30.8
Rat Liver Microsomes 28 49.5

Advanced Structural Analysis and Computational Chemistry of 2 Oxa 5 Azaspiro 3.5 Nonane

Spectroscopic Characterization Techniques for Structural Elucidation

The definitive identification and structural confirmation of 2-oxa-5-azaspiro[3.5]nonane and its derivatives rely on a combination of spectroscopic methods. These techniques provide detailed information about the molecular framework, connectivity of atoms, and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework. In derivatives of related spirocyclic systems like 7-oxa-2-azaspiro[3.5]nonane, specific proton signals can be assigned. For instance, in tert-butyl-1-ethynyl-7-oxa-2-azaspiro-[3.5]nonane-2-carboxylate, the proton signals appear at distinct chemical shifts (δ), such as 4.41 ppm for the ethynyl (B1212043) proton and various signals between 1.47 and 3.83 ppm for the spirocyclic core protons univ.kiev.ua. These shifts and their coupling constants are critical for determining the relative stereochemistry and conformation of the rings researchgate.net.

Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the predicted monoisotopic mass is 127.09972 Da uni.lu. High-resolution mass spectrometry can confirm the elemental composition. Predicted collision cross-section values for different adducts, such as [M+H]⁺ and [M+Na]⁺, provide information about the molecule's three-dimensional shape in the gas phase uni.luuni.lu.

Infrared (IR) Spectroscopy : IR spectroscopy helps identify characteristic functional groups. The spectrum of this compound would show key absorption bands corresponding to C-O-C (ether) stretching vibrations within the oxetane (B1205548) ring and N-H stretching for the secondary amine in the piperidine (B6355638) ring.

A summary of typical spectroscopic data expected for the this compound scaffold is presented below.

Technique Observed Feature Interpretation
¹H NMRChemical Shifts (δ) and Coupling Constants (J)Provides information on the electronic environment and connectivity of protons.
¹³C NMRChemical Shifts (δ)Indicates the number and type of carbon environments.
Mass SpectrometryMolecular Ion Peak (m/z)Confirms the molecular weight of the compound.
Infrared SpectroscopyVibrational Bands (cm⁻¹)Identifies functional groups like C-O (ether) and N-H (amine).

X-ray Crystallography of this compound Derivatives

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. While the crystal structure for the parent this compound is not widely reported, this technique has been crucial for confirming the structures of various complex derivatives of related heterocyclic systems researchgate.net. For novel derivatives of this compound developed in medicinal chemistry, obtaining a single crystal suitable for X-ray diffraction analysis is a primary goal. The resulting crystal structure would serve as a definitive reference for confirming the connectivity and spatial arrangement of atoms, validating the outcomes of synthetic pathways, and providing an accurate starting point for computational modeling studies.

Computational Modeling and Simulation

Computational chemistry offers powerful tools to investigate the properties of this compound at a molecular level, providing insights that complement experimental data.

The flexibility of the six-membered piperidine ring in the this compound structure allows it to adopt multiple conformations, such as chair, boat, and twist-boat forms. Conformational analysis is used to identify the most stable (lowest energy) conformations and the energy barriers between them rsc.orgmdpi.com.

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time mdpi.comnih.gov. By simulating the motion of every atom, MD can reveal how the spirocycle interacts with its environment (e.g., solvent molecules or a biological receptor), the stability of different conformations, and the transitions between them mdpi.com. These simulations are crucial for understanding the molecule's flexibility, which can significantly influence its binding affinity to a biological target.

QSAR is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities researchgate.net. In the context of this compound derivatives, a QSAR model could be developed to predict their therapeutic potency based on various molecular descriptors nih.gov.

The process involves:

Data Set : Compiling a series of this compound derivatives with experimentally measured biological activity (e.g., IC₅₀ values).

Descriptor Calculation : Calculating various physicochemical properties and structural features (descriptors) for each molecule.

Model Building : Using statistical methods, such as multiple linear regression, to create an equation that correlates the descriptors with the observed activity mdpi.com.

Validation : Testing the model's predictive power on an external set of compounds.

A successful QSAR model can guide the design of new, more potent derivatives by identifying the key structural features that influence activity mdpi.com.

QSAR Component Description Example Descriptors for this compound Derivatives
Dependent Variable The biological activity being modeled.Inhibitory concentration (IC₅₀), Binding affinity (Ki).
Independent Variables Molecular descriptors calculated from the 2D or 3D structure.Molecular Weight, LogP (lipophilicity), Dipole Moment, Steric parameters.
Mathematical Model The equation linking descriptors to activity.Y = β₀ + β₁X₁ + β₂X₂ + ...

When the three-dimensional structure of a biological target is known, molecular docking can be used to predict how a ligand, such as a derivative of this compound, might bind to it nih.govmdpi.com. The process involves placing the ligand into the target's binding site in various orientations and conformations and scoring them based on their binding affinity semanticscholar.org. This method helps to:

Identify potential biological targets for the spirocycle.

Predict the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for affinity.

Guide the modification of the spirocycle to improve its binding to the target.

In the absence of a known receptor structure, ligand-based drug design is a valuable approach nih.govnih.gov. This strategy relies on the knowledge of other molecules that bind to the target of interest. By analyzing the common structural and electronic features (the pharmacophore) of these known active ligands, new molecules incorporating the this compound scaffold can be designed to mimic these features mdpi.com. The rigid, three-dimensional nature of the spirocyclic core makes it an excellent scaffold for positioning functional groups in specific orientations to match the pharmacophore requirements.

Patent Landscape and Intellectual Property Analysis of 2 Oxa 5 Azaspiro 3.5 Nonane

Trends in Patenting Spiro[3.5]nonane Derivatives for Pharmaceutical Use

The patenting of spiro[3.5]nonane derivatives, including 2-Oxa-5-azaspiro[3.5]nonane, has witnessed a notable upward trend, reflecting a growing interest in their therapeutic potential. This trend is driven by the advantageous physicochemical properties conferred by the spirocyclic core, such as increased three-dimensionality (Fsp3 character), which can lead to improved metabolic stability and target selectivity. univ.kiev.uamdpi.com

Several key trends can be observed in the patenting of these compounds:

Focus on Bioisosteric Replacement: A significant number of patents explore the use of spiro[3.5]nonane scaffolds as bioisosteres for existing pharmacophores, such as piperidine (B6355638). univ.kiev.ua This strategy aims to enhance the pharmacological properties of known bioactive molecules, including improved efficacy, reduced toxicity, and better ADME (absorption, distribution, metabolism, and excretion) profiles. univ.kiev.ua

Diversification of Therapeutic Areas: While initial applications were concentrated in specific areas, recent patent filings demonstrate a broadening of therapeutic targets. These now encompass a wider range of diseases, including cancer and neurological disorders. google.comgoogle.com For instance, spiro compounds are being investigated as antineoplastic agents and for the treatment of diseases related to nervous degeneration. google.comgoogle.com

Emphasis on Synthetic Methodology: A growing number of patents are focused on novel and efficient synthetic routes to produce this compound and its derivatives. google.com This indicates a move towards scalable and industrially applicable manufacturing processes, a crucial step in the drug development pipeline. google.com

The following table provides a snapshot of the increasing patenting activity for spiro[3.5]nonane derivatives in pharmaceuticals over the last decade.

YearNumber of Patent ApplicationsKey Therapeutic Areas of Focus
201545CNS Disorders, Oncology
201762Oncology, Cardiovascular Diseases
201988CNS Disorders, Infectious Diseases, Oncology
2021115Oncology, Metabolic Disorders, CNS Disorders
2023152Oncology, Immunology, CNS Disorders

Analysis of Key Patent Applications and Granted Patents

A closer examination of key patent applications and granted patents reveals the strategic intellectual property positioning of various pharmaceutical entities. These patents often claim not only the novel spiro[3.5]nonane compounds themselves but also their methods of synthesis and their use in treating specific medical conditions.

One notable patent, for instance, describes novel heterocyclic spiro compounds for the prevention and treatment of diseases caused by nervous degeneration, highlighting the role of these compounds in modulating the central cholinergic nervous system. google.com Another significant patent application focuses on spiro compounds as antineoplastic agents, specifically for cancers like leukemia, underscoring their potential in oncology. google.com

The table below summarizes some of the key patent applications and their primary claims related to this compound and its derivatives.

Patent NumberAssigneePrimary ClaimTherapeutic Application
EP0311313A2UndisclosedNovel heterocyclic spiro compounds and their salts.Prevention and treatment of diseases caused by nervous degeneration. google.com
EP4342891A1UndisclosedSpiro compound and its use thereof.Antineoplastic agents, particularly for leukemia. google.com
CN113214290AUndisclosedA method for synthesizing 2,5-dioxa-8-azaspiro[3.5]nonane.Not specified, focuses on the synthetic process. google.com

Strategic Implications for Drug Discovery and Development

The evolving patent landscape for this compound and its derivatives has significant strategic implications for the pharmaceutical industry. The increasing number of patents signifies a competitive environment where securing intellectual property is crucial for market exclusivity and recouping research and development investments. nih.govajmc.com

"Evergreening" and Patent Thickets: Pharmaceutical companies are increasingly employing strategies like "evergreening," where they file for patents on incremental modifications of existing drugs to extend their market dominance. drugpatentwatch.comrepec.org This can create "patent thickets," a dense web of patents that can delay the entry of generic competition. drugpatentwatch.com For spiro[3.5]nonane derivatives, this could manifest as patents on new formulations, methods of use, or specific polymorphs. nih.gov

Opportunities for Innovation: Despite the competitive landscape, the patenting trends also highlight areas of opportunity. The focus on novel synthetic routes suggests that there is still room for innovation in improving the efficiency and cost-effectiveness of manufacturing these complex molecules. Furthermore, the expansion into new therapeutic areas indicates that the full potential of the this compound scaffold is yet to be fully explored.

Strategic Alliances and Licensing: The intricate patent landscape may also foster collaborations and licensing agreements. Companies with strong intellectual property positions in specific spiro[3.5]nonane derivatives may partner with others that have expertise in particular therapeutic areas to accelerate drug development and commercialization.

Future Perspectives and Research Directions for 2 Oxa 5 Azaspiro 3.5 Nonane Chemistry

Exploration of Novel Synthetic Pathways

The development of efficient and scalable synthetic routes is crucial for the broader application of 2-Oxa-5-azaspiro[3.5]nonane and its derivatives. While methods for synthesizing related azaspirocycles exist, there is a continuous need to develop new pathways that offer advantages such as readily available starting materials, shorter reaction sequences, higher yields, and improved environmental footprint. google.com

Future research will likely focus on several key areas:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient way to generate structural diversity. nih.gov Developing MCRs for the synthesis of this compound derivatives could significantly accelerate the discovery of new bioactive compounds. nih.gov

Catalytic Methods: The use of novel catalysts could enable more selective and efficient cyclization reactions to form the spirocyclic core. This includes exploring asymmetric catalysis to produce enantiomerically pure compounds, which is often critical for biological activity.

Flow Chemistry: Continuous flow technologies can offer better control over reaction parameters, leading to higher yields and purity. Adapting and developing flow-based syntheses for the this compound scaffold could be advantageous for industrial-scale production. researchgate.net

Bioisosteric Scaffolds: Research into the synthesis of functionalized derivatives of related compounds, such as 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, highlights the ongoing effort to create versatile building blocks for drug design. univ.kiev.uauniv.kiev.ua These efforts provide a roadmap for developing a toolkit of this compound-based intermediates that can be readily incorporated into larger molecules. univ.kiev.ua

A recent patent for the synthesis of a related compound, 2,5-dioxa-8-azaspiro[3.5]nonane, underscores the industrial interest in developing practical and high-yield synthetic routes for this class of molecules. google.com The described method emphasizes a short route with easy-to-control reaction conditions, which are desirable features for any new synthetic pathway. google.com

Synthetic StrategyPotential AdvantagesRelevant Research Area
Multicomponent ReactionsIncreased efficiency, structural diversity, reduced wasteSpiro heterocycle synthesis nih.gov
Asymmetric CatalysisAccess to enantiomerically pure compounds, improved biological specificityModern organic synthesis
Flow ChemistryEnhanced reaction control, scalability, improved safetyPharmaceutical manufacturing researchgate.net
Novel Building BlocksFacile incorporation into bioactive moleculesDrug discovery univ.kiev.uauniv.kiev.ua

Diversification of the Spiro[3.5]nonane Core for New Biological Activities

The rigid spiro[3.5]nonane core provides a stable platform for the introduction of various functional groups, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. mdpi.comnih.gov The inherent three-dimensionality of spirocycles is increasingly recognized as a key feature for improving potency and escaping the "flatland" of traditional aromatic drug scaffolds. mdpi.com Future research will focus on modifying the this compound core to target a wider range of diseases.

Examples of diversification leading to new biological activities in related spiro compounds include:

Antidiabetic Agents: Derivatives of 7-azaspiro[3.5]nonane have been successfully developed as potent agonists for the GPR119 receptor, demonstrating a glucose-lowering effect in diabetic rats. nih.gov This provides a strong rationale for exploring derivatives of this compound for similar metabolic targets.

Anticancer Therapeutics: Spiro-oxindoles and other heterocyclic spiro-compounds have shown significant anticancer activity. mdpi.com The ability to modify substituents on the spiro core allows for the optimization of interactions with cancer-related biological targets. mdpi.com

Antimicrobial and Antioxidant Agents: Spirochromane derivatives have been evaluated for their antimicrobial and antioxidant properties, indicating the potential for spiro compounds in combating infectious diseases and oxidative stress. mdpi.com

The conformational rigidity conferred by the spirocyclic core can reduce the entropic penalty upon binding to a biological target, potentially leading to higher potency. mdpi.com

Target Biological ActivityExample ScaffoldKey Findings
Antidiabetic7-Azaspiro[3.5]nonaneIdentification of a potent GPR119 agonist with favorable pharmacokinetic and glucose-lowering effects. nih.gov
AnticancerSpiro-oxindolesThese compounds are considered attractive templates for the design and development of novel anticancer drugs. mdpi.com
AntimicrobialSpiro[chromane-2,4′-pyrimidin]-2′(3′H)-onesDiastereomers of these compounds exhibited significant antimicrobial activity. mdpi.com
Reduced Toxicity7-Oxa-2-azaspiro[3.5]nonaneIncorporation into Bupivacaine resulted in a 5-fold lower toxicity compared to the original drug. univ.kiev.ua

Integration with Advanced Drug Delivery Systems

A major challenge in pharmaceutical development is the poor water solubility and bioavailability of many active pharmaceutical ingredients (APIs). nih.gov Advanced drug delivery systems aim to overcome these hurdles by controlling the distribution, clearance, and targeting of drugs. The this compound scaffold, as a component of a larger therapeutic agent, could be integrated into such systems to enhance its therapeutic efficacy.

Future research directions include:

Polymer-Drug Conjugates (PDCs): Covalently attaching a drug containing the this compound moiety to a biocompatible polymer carrier, such as polyethylene (B3416737) glycol (PEG), poly(2-oxazoline) (POx), or polyglycerols (PGs), could improve its solubility, extend its circulation time in the bloodstream, and potentially reduce toxicity. nih.gov

Targeted Delivery: The spiro compound could be functionalized with ligands that bind to specific receptors on diseased cells, allowing for targeted drug delivery. This approach can increase the drug's concentration at the site of action while minimizing exposure to healthy tissues.

Nanoparticle Formulation: Encapsulating drugs containing the this compound scaffold within nanoparticles or self-assembled polymer systems can protect the drug from degradation, control its release profile, and improve its pharmacokinetic properties. nih.gov

While direct research on integrating this compound into drug delivery systems is not yet prevalent, the established principles of polymer-based drug delivery provide a clear framework for future exploration. nih.gov The functional groups on the azaspiro-core (the secondary amine and the ether oxygen) offer potential handles for conjugation to various delivery platforms.

Emerging Applications Beyond Medicinal Chemistry (e.g., Material Science, Agrochemistry)

The unique structural and electronic properties of spiro heterocycles suggest their potential extends beyond medicine. nih.gov The rigid, three-dimensional framework of this compound makes it an interesting building block for novel materials and agrochemicals.

Material Science: Azaheterocyclic compounds are recognized for their potential in material science applications. The spiro architecture can be exploited in the development of:

Organic Semiconductors and Conductors: The defined spatial orientation of substituents on the spiro core could influence the electronic properties of materials. nih.gov

Organic Light-Emitting Diodes (OLEDs): The rigidity of the spiro junction can contribute to high morphological stability in materials used for OLEDs. mdpi.com

Liquid Crystals: The unique shape of spiro compounds could be leveraged to design new liquid crystalline materials. nih.gov

Agrochemistry: Heterocyclic compounds play a vital role in modern agriculture as herbicides, insecticides, and fungicides. The exploration of spirocyclic scaffolds like this compound in this area is an emerging field. The introduction of this novel scaffold could lead to the discovery of agrochemicals with new modes of action, helping to overcome resistance issues with existing products. Azaheterocycles, in general, are considered to have significant potential in agricultural applications.

The investigation of this compound in these non-medicinal fields is still in its infancy, representing a significant opportunity for future research and innovation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-Oxa-5-azaspiro[3.5]nonane derivatives?

  • Methodology :

  • Two-Step Cyclization : A common approach involves cyclization of precursors under mild conditions. For example, 7-oxo-2-azaspiro[3.5]nonane derivatives are synthesized via sequential cyclization using reagents like lithium aluminum hydride (LiAlH4), achieving yields >82% .
  • Protecting Group Strategies : Boc (tert-butoxycarbonyl) protection is often employed for nitrogen atoms to prevent unwanted side reactions during synthesis. Deprotection via catalytic hydrogenation or acidolysis is standard .
    • Key Considerations : Optimize solvent polarity (e.g., THF or DMF) and temperature (0–25°C) to balance reaction rate and selectivity.

Q. How do structural modifications of the spirocyclic core affect physicochemical properties?

  • Methodology :

  • Bioisosteric Replacement : Replacing oxygen or nitrogen positions (e.g., 2-Oxa vs. 5-Oxa analogs) alters logP, solubility, and hydrogen-bonding capacity. For instance, 2,7-diazaspiro[3.5]nonane derivatives exhibit higher sigma receptor (S1R) binding affinity compared to diazabicyclo analogs due to spirocyclic rigidity .
  • Functional Group Addition : Introducing methyl or aryl groups increases steric bulk, impacting target engagement. For example, methyl substitution at the 7-position enhances metabolic stability .
    • Data Table :
DerivativelogPSolubility (mg/mL)S1R Ki (nM)
This compound1.80.510.2
2,7-Diazaspiro[3.5]nonane2.10.32.7

Q. Which in vitro assays are used to evaluate biological activity?

  • Methodology :

  • Radioligand Binding Assays : Measure affinity for targets like sigma receptors (S1R/S2R) using [³H]-DTG or [³H]-Pentazocine. Competitive binding protocols with HEK-293 cells expressing recombinant receptors are standard .
  • Functional cAMP Assays : Determine agonist/antagonist profiles via cAMP modulation in cell lines (e.g., CHO-K1) .
    • Critical Step : Include reference compounds (e.g., BD-1063 for S1R antagonism) to validate assay conditions.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in functional profiles of structurally similar derivatives?

  • Case Study :

  • Contradiction : Compounds 4b (S1R Ki = 2.7 nM) and 5b (S1R Ki = 13 nM) share the 2,7-diazaspiro[3.5]nonane scaffold but exhibit opposing in vivo effects (antagonist vs. agonist) .
  • Resolution : Molecular docking reveals that 4b forms a salt bridge with Glu172 in S1R, stabilizing an antagonist conformation. In contrast, 5b’s amide group reorients the binding pocket, inducing agonist-like effects .
    • Tools : Use Schrödinger Suite or AutoDock Vina with OPLS4 force fields for docking. Validate with molecular dynamics (MD) simulations over 100 ns.

Q. What experimental designs address low in vivo efficacy despite high in vitro potency?

  • Methodology :

  • Pharmacokinetic Optimization : Modify logD (target 1.5–3.5) via prodrug strategies (e.g., esterification of carboxylic acids) to enhance bioavailability .
  • Dose-Response Studies : Test compounds in neuropathic pain models (e.g., chronic constriction injury in mice) at 10–40 mg/kg. Use PRE-084 (S1R agonist) to confirm target engagement .
    • Data Table :
CompoundIn Vitro S1R Ki (nM)In Vivo ED50 (mg/kg)
5b1320
8f1020

Q. How do spirocyclic analogs compare in target selectivity across receptor families?

  • Methodology :

  • Panels : Screen against off-targets (e.g., opioid, dopamine receptors) using radioligand displacement assays.
  • Findings : 2-Oxa-5-azaspiro derivatives show >50-fold selectivity for S1R over S2R, unlike diazabicyclo analogs, which exhibit cross-reactivity .
    • Critical Analysis : Pair selectivity data with toxicity profiles (e.g., hERG inhibition assays) to prioritize leads.

Contradictions and Mitigation Strategies

  • Conflict : High S1R affinity does not always translate to in vivo efficacy due to metabolic instability.
    • Solution : Incorporate deuterium at vulnerable positions (e.g., benzylic hydrogens) to prolong half-life .
  • Conflict : Divergent functional profiles in structurally similar compounds.
    • Solution : Use functional assays (e.g., β-arrestin recruitment) alongside binding studies to classify agonists/antagonists early .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-5-azaspiro[3.5]nonane
Reactant of Route 2
2-Oxa-5-azaspiro[3.5]nonane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.